5,6,7,8-tetrahydronaphthalene-1,6-diol

Overview

Description

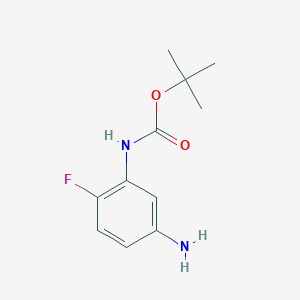

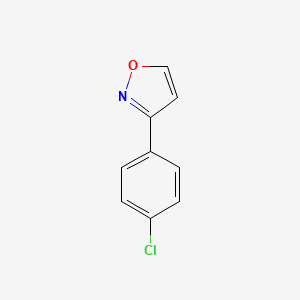

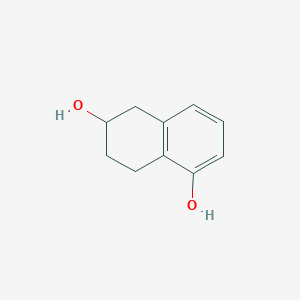

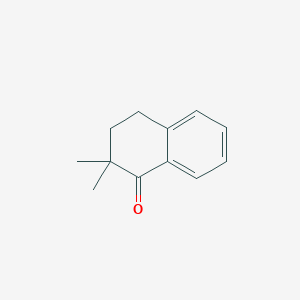

5,6,7,8-tetrahydronaphthalene-1,6-diol is an organic compound with the molecular formula C10H12O2 It is a derivative of tetralin, which is a partially hydrogenated form of naphthalene this compound is characterized by the presence of two hydroxyl groups attached to the second and fifth carbon atoms of the tetralin ring

Mechanism of Action

Target of Action

Tetralin-2,5-diol, a derivative of tetralin, is primarily targeted by microbial enzymes for biocatalytic oxidation . The enzymes involved in this process are active under mild reaction conditions, allowing the controlled transformation of less stable substrates .

Mode of Action

The mode of action of Tetralin-2,5-diol involves the dioxygenation of tetralin to 1,2,5,6,7,8-hexahydro-cis-naphthalene diol and the subsequent chemical rearrangement to 5,6,7,8-tetrahydro-1-naphthol . This process is facilitated by the hydroxylating enzymes, which allow for specific hydroxylation at different sites of initial oxidative attack .

Biochemical Pathways

The catabolism of tetralin in certain microbial strains proceeds via initial hydroxylation of the benzene nucleus at positions C-5 and C-6, resulting in the formation of the corresponding cis-dihydro diol . Subsequently, the dihydro diol is dehydrogenated by a NAD-dependent dehydrogenase to 5,6,7,8-tetrahydro-1,2-naphthalene diol . The aromatic ring is then cleaved in the extradiol position by a catechol-2,3-dioxygenase .

Result of Action

The result of Tetralin-2,5-diol’s action is the formation of various oxygenated derivatives of tetralin, which are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers . Additionally, the benzoate diesters of cis-tetralin-2,3-diol have shown higher activities than EGCG in the inhibition of proteasome .

Action Environment

The action of Tetralin-2,5-diol is influenced by environmental factors such as the concentration of tetralin in the incubation media . Lowering the concentration of tetralin in the incubation media allows for growth in several enrichment cultures . An aqueous concentration of approximately 100 μmol/liter already impairs growth, whereas quantities above the saturation concentration (approximately 125 μmol/liter) fully inhibit growth of the starved cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-tetrahydronaphthalene-1,6-diol can be synthesized through several methods. One common approach involves the reduction of tetralin-2,5-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction to the diol .

Industrial Production Methods

In an industrial setting, tetralin-2,5-diol can be produced through catalytic hydrogenation of tetralin-2,5-dione using metal catalysts such as palladium or platinum. The process involves high-pressure hydrogenation in the presence of the catalyst, resulting in the formation of tetralin-2,5-diol with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydronaphthalene-1,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form tetralin or other hydrogenated derivatives using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.

Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Tetralin-2,5-dione or tetralin-2,5-dicarboxylic acid.

Reduction: Tetralin or other hydrogenated derivatives.

Substitution: Tetralin derivatives with various functional groups.

Scientific Research Applications

5,6,7,8-tetrahydronaphthalene-1,6-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents

Comparison with Similar Compounds

5,6,7,8-tetrahydronaphthalene-1,6-diol can be compared with other similar compounds, such as:

Tetralin-1,4-diol: Another diol derivative of tetralin with hydroxyl groups at different positions.

Tetralin-2,3-diol: A diol with hydroxyl groups at the second and third positions.

Tetralin-1,2-diol: A diol with hydroxyl groups at the first and second positions.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCSMSHLXZWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498625 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-11-1 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35697-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)